

# comparing spectral data of 8-Bromo-2butylquinoline with analogs

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Compound of Interest		
Compound Name:	8-Bromo-2-butylquinoline	
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A Comprehensive Comparison of the Spectral Data of **8-Bromo-2-butylquinoline** and Its Analogs

This guide provides a detailed comparative analysis of the spectral data for **8-Bromo-2-butylquinoline** and its structurally related analogs: 8-bromoquinoline, 2-butylquinoline, and 8-bromo-2-methylquinoline. Due to the limited availability of experimental data for **8-Bromo-2-butylquinoline**, its spectral characteristics are predicted based on the established data of its analogs. This comparison is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of quinoline derivatives.

#### Introduction

**8-Bromo-2-butylquinoline** is a substituted quinoline, a heterocyclic aromatic organic compound. The structural analogs considered in this guide are 8-bromoquinoline, which lacks the butyl group at the 2-position; 2-butylquinoline, which lacks the bromine atom at the 8-position; and 8-bromo-2-methylquinoline, which has a methyl group instead of a butyl group at the 2-position. Understanding the spectral differences and similarities between these compounds can aid in the structural elucidation of novel quinoline derivatives and in predicting their physicochemical properties.

## **Comparative Spectral Data**

The following tables summarize the key spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy) for **8-Bromo-2-butylquinoline** and its analogs. The data for the analogs



is based on experimental findings, while the data for **8-Bromo-2-butylquinoline** is predicted.

Table 1: <sup>1</sup>H NMR Spectral Data (Chemical Shifts in ppm)

Compo und	Н-3	H-4	H-5	Н-6	H-7	Butyl Group (CH <sub>2</sub> , CH <sub>2</sub> , CH <sub>2</sub> , CH <sub>3</sub> )	Other
8-Bromo- 2- butylquin oline (Predicte d)	~7.3	~8.0	~8.0	~7.3	~7.7	~2.9 (α), ~1.8 (β), ~1.4 (γ), ~0.9 (δ)	-
8- bromoqui noline	8.93	8.20	7.85	7.42	7.78	-	H-2: 7.58
2- butylquin oline[1]	7.17	7.94	7.65	7.36	7.56	2.87 (α), 1.65-1.73 (β), 1.29- 1.39 (γ), 0.86 (δ)	H-8: 7.94
8-bromo- 2- methylqui noline[2]	7.33	8.02	8.02	7.33	7.73	-	CH₃: 2.82

Table 2: 13C NMR Spectral Data (Chemical Shifts in ppm)



Com poun d	C-2	C-3	C-4	C-4a	C-5	C-6	C-7	C-8	C-8a	Butyl Grou p (α, β, γ, δ)
8- Brom o-2- butylq uinoli ne (Predi cted)	~162	~121	~136	~128	~129	~127	~126	~133	~147	~39, ~32, ~22, ~14
8- brom oquin oline	151.1	122.2	136.5	128.9	130.0	127.1	126.7	133.4	147.9	-
2- butylq uinoli ne[1]	163.1	121.3	136.1	127.4	128.7	126.7	125.6	129.3	147.8	39.0, 32.2, 22.6, 14.0
8- brom o-2- methy Iquino line	-	-	-	-	-	-	-	-	-	-

Note: Complete <sup>13</sup>C NMR data for 8-bromo-2-methylquinoline was not available in the searched sources.

Table 3: Mass Spectrometry Data (m/z of Major Fragments)



Compound	Molecular Ion [M]+	[M-Br]+	[M-C <sub>4</sub> H <sub>9</sub> ]+	Other Key Fragments
8-Bromo-2- butylquinoline (Predicted)	263/265 (approx. 1:1)	184	206/208	128, 155, 220
8- bromoquinoline[3	207/209 (approx. 1:1)	128	-	101, 75
2-butylquinoline	185	-	128	143, 156, 144[4]
8-bromo-2- methylquinoline	221/223 (approx. 1:1)	142	206/208	115, 128

Table 4: IR Spectroscopy Data (Key Vibrational Frequencies in cm<sup>-1</sup>)

Compound	C-H (Aromatic)	C=C, C=N (Aromatic)	C-H (Aliphatic)	C-Br
8-Bromo-2- butylquinoline (Predicted)	~3050	~1600, ~1500	~2950, ~2870	~650
8-bromoquinoline	~3060	~1580, ~1490	-	~660
2-butylquinoline	~3060	~1600, ~1500	~2955, ~2870	-
8-bromo-2- methylquinoline	~3050	~1590, ~1495	~2920	~655

## **Experimental Protocols**

The following are general methodologies for the key experiments cited. Specific parameters may vary depending on the instrumentation and laboratory.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**



- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to an NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
- Data Acquisition: For <sup>1</sup>H NMR, standard parameters include a 30-degree pulse width and a relaxation delay of 1-2 seconds. For <sup>13</sup>C NMR, a proton-decoupled sequence is typically used with a wider spectral width and a longer relaxation delay.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

### **Mass Spectrometry (MS)**

- Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS).
- Ionization: Electron Ionization (EI) is a common method for quinoline derivatives, typically using an electron energy of 70 eV.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule.

#### Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, a common method is to prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

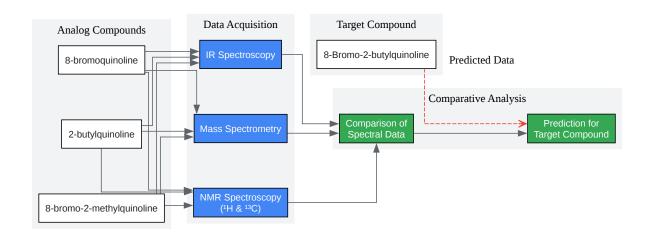


- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
- Data Analysis: The absorption bands in the IR spectrum are correlated to specific functional groups and bond vibrations within the molecule.

#### **Visualizations**

#### **Logical Workflow for Spectral Comparison**

The following diagram illustrates the logical workflow used to compare the spectral data of **8-Bromo-2-butylquinoline** with its analogs.



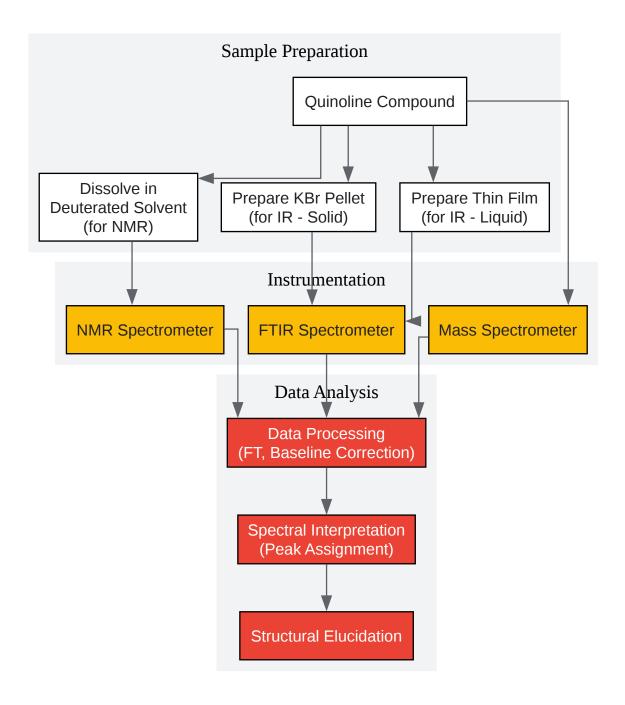
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Caption: Logical workflow for the comparative spectral analysis.

### **Experimental Workflow for Spectroscopic Analysis**



This diagram outlines the general experimental workflow for obtaining and analyzing spectral data for a given quinoline compound.



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Caption: General experimental workflow for spectroscopic analysis.



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